molecular formula C19H19F3N2O4 B2365877 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1396748-88-1

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2365877
CAS No.: 1396748-88-1
M. Wt: 396.366
InChI Key: GIJAIONOMRDCME-UHFFFAOYSA-N
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Description

“N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide” is a synthetic organic compound that features a complex molecular structure It contains a furan ring, a piperidine ring, and a benzamide moiety with a trifluoromethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride.

    Coupling with piperidine: The furan-3-carbonyl chloride is then reacted with piperidine to form the furan-3-carbonyl piperidine intermediate.

    Formation of the benzamide: The intermediate is then coupled with 4-(trifluoromethoxy)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially leading to ring-opening products.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under certain conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong nucleophiles like sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products

    Oxidation: Ring-opened products or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzamides or derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide” would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

The trifluoromethoxy group in “N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide” imparts unique electronic and steric properties, potentially enhancing its biological activity and stability compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4/c20-19(21,22)28-16-3-1-14(2-4-16)17(25)23-11-13-5-8-24(9-6-13)18(26)15-7-10-27-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJAIONOMRDCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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